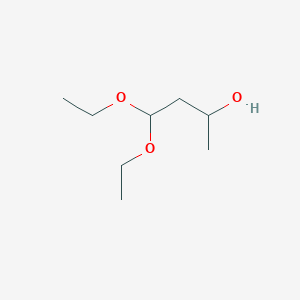

4,4-Diethoxybutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

77533-80-3 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4,4-diethoxybutan-2-ol |

InChI |

InChI=1S/C8H18O3/c1-4-10-8(11-5-2)6-7(3)9/h7-9H,4-6H2,1-3H3 |

InChI Key |

PZFICWWBEDKOSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(C)O)OCC |

Origin of Product |

United States |

Systematic Nomenclature and Stereochemical Considerations of 4,4 Diethoxybutan 2 Ol

The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to provide an unambiguous designation for every distinct molecule. selfstudys.comscribd.com For 4,4-Diethoxybutan-2-ol, the nomenclature is determined as follows:

Parent Chain : The longest carbon chain containing the principal functional group (the hydroxyl group) consists of four carbon atoms, leading to the root name "butane."

Principal Functional Group : The presence of a hydroxyl (-OH) group makes the compound an alcohol. Its position on the second carbon atom is indicated by the suffix "-2-ol."

Substituents : Two ethoxy (-OCH2CH3) groups are attached to the fourth carbon atom, designated by the prefix "4,4-diethoxy-."

Combining these elements gives the systematic IUPAC name: This compound .

A critical aspect of this molecule's structure is its stereochemistry. The carbon atom at the second position (C-2), which is bonded to the hydroxyl group, is a chiral center as it is attached to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a -CH2CH2CH(OEt)2 group. Consequently, this compound can exist as a pair of enantiomers: (R)-4,4-Diethoxybutan-2-ol and (S)-4,4-Diethoxybutan-2-ol.

Unless synthesized through a stereoselective method, the compound is typically produced as a racemic mixture. The ability to control stereochemistry is a cornerstone of modern organic synthesis, as the biological activity and physical properties of enantiomers can differ significantly. wikipedia.org The development of methods for asymmetric synthesis, recognized with the 2001 Nobel Prize in Chemistry, allows chemists to selectively produce a desired enantiomer, a crucial capability in fields like medicinal chemistry. wikipedia.org

Historical Context of Diethoxybutanol Derivatives in Modern Synthetic Strategies

The evolution of organic synthesis from Friedrich Wöhler's synthesis of urea (B33335) in 1828 to the complex total syntheses of natural products like strychnine (B123637) by Robert Burns Woodward has been marked by the development of sophisticated strategic approaches. nih.govwikipedia.org A central pillar of this development is the concept of the protecting group. In multi-step syntheses, protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.

The diethyl acetal (B89532) group in 4,4-Diethoxybutan-2-ol is a classic example of a protecting group for an aldehyde. This strategy is historically significant and remains widely used. The acetal is stable under neutral or basic conditions but can be readily hydrolyzed with aqueous acid to regenerate the aldehyde functionality. This allows chemists to perform a wide range of transformations on the hydroxyl group of this compound without affecting the masked aldehyde at the C-4 position.

Derivatives of diethoxybutane have proven to be valuable in modern synthetic strategies. For instance, the related compound 4,4-diethoxybutan-1-amine is used to generate cyclic iminium ions in situ, which can then be trapped by various nucleophiles to construct substituted pyrrolidine (B122466) rings. researchgate.netresearchgate.net This methodology provides a highly regioselective pathway to important heterocyclic structures. researchgate.net The historical and ongoing use of the 4,4-diethoxybutane framework underscores its reliability and versatility as a synthetic scaffold.

Relevance of 4,4 Diethoxybutan 2 Ol in Building Block Synthesis and Functional Material Precursors

Classic and Multi-Step Synthesis Approaches to this compound

The construction of this compound can be achieved through several established, multi-step pathways that rely on fundamental organic transformations. These methods often involve the sequential formation of the carbon skeleton and the introduction or modification of the key functional groups—the hydroxyl and the diethyl acetal.

Reductive Pathways for Carbonyl Precursors of this compound

A direct and common method for synthesizing this compound is through the reduction of its corresponding carbonyl precursor, 4,4-diethoxybutan-2-one. This ketone, which already contains the required diethyl acetal moiety, can be selectively reduced to the secondary alcohol. The choice of reducing agent is critical to ensure that the acetal group remains intact during the transformation.

The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate yields the final alcohol product. Common metal hydride reagents are well-suited for this purpose.

Key Research Findings:

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often preferred for its chemoselectivity. It readily reduces ketones and aldehydes without affecting less reactive functional groups like esters or, importantly, acetals. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing a wider range of functional groups. acs.org While it is highly effective for ketone reduction, its high reactivity necessitates anhydrous conditions (typically in solvents like diethyl ether or tetrahydrofuran) and careful handling to avoid unwanted side reactions. acs.orgopenstax.org Given the stability of the acetal group under basic and neutral conditions, LiAlH₄ can be used effectively if conditions are controlled. acs.org

Table 1: Comparison of Reducing Agents for 4,4-diethoxybutan-2-one

| Reagent | Formula | Typical Solvent | Relative Reactivity | Key Considerations |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild | Highly chemoselective for carbonyls; safe to handle. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl Ether, THF | Strong | Highly reactive; requires anhydrous conditions and careful workup. acs.orgopenstax.org |

Aldol-Type Condensation and Subsequent Reduction Routes to this compound

Aldol-type reactions provide a powerful method for carbon-carbon bond formation, enabling the construction of the four-carbon backbone of this compound from simpler starting materials. magritek.comorganic-chemistry.org A plausible route involves an aldol (B89426) addition reaction, followed by reduction steps.

One hypothetical pathway begins with the aldol addition between the enolate of acetaldehyde (B116499) and a protected glyoxal (B1671930) derivative, such as 2,2-diethoxyacetaldehyde. The base-catalyzed reaction would form 4,4-diethoxy-3-hydroxybutanal. Subsequent reduction of the aldehyde functional group would yield a diol, which would require selective manipulation.

A more direct aldol-based approach could lead to an α,β-unsaturated ketone precursor. For instance, an aldol condensation could yield 4,4-diethoxybut-3-en-2-one. organic-chemistry.org This intermediate offers multiple pathways for reduction:

Selective Carbonyl Reduction: Reduction of the ketone to an alcohol, yielding 4,4-diethoxybut-3-en-2-ol.

Selective Alkene Reduction: Conjugate reduction of the double bond to produce 4,4-diethoxybutan-2-one, which can then be further reduced as described in section 2.1.1.

Complete Reduction: Simultaneous reduction of both the ketone and the alkene to give the target this compound.

The success of this route depends on the careful selection of reagents to control the chemoselectivity of the reduction steps. libretexts.org

Directed Acetalization Strategies in this compound Formation

The diethyl acetal group is a key structural feature of the target molecule. Its formation is a classic example of protecting a carbonyl group. libretexts.org Acetals are formed by reacting an aldehyde or ketone with two equivalents of an alcohol under acidic conditions. libretexts.orglibretexts.org

The mechanism proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org The key steps are:

Protonation: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack (1): A molecule of ethanol attacks the activated carbonyl carbon, forming a protonated hemiacetal. libretexts.org

Deprotonation: A weak base removes a proton to give the neutral hemiacetal intermediate. libretexts.org

Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.com

Elimination of Water: The loss of a water molecule generates a resonance-stabilized oxonium ion. openstax.org

Nucleophilic Attack (2): A second molecule of ethanol attacks the oxonium ion.

Final Deprotonation: Removal of the final proton yields the stable acetal and regenerates the acid catalyst. youtube.com

To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus or molecular sieves. libretexts.orglibretexts.org This strategy can be applied to a precursor like 4-oxobutan-2-ol or, more likely, 3-oxobutanal, although selective acetalization at the aldehyde position would be required. A more common approach is to use a starting material that already contains the acetal, such as 4,4-diethoxybutanal.

Table 2: Common Catalysts for Acetalization

| Catalyst | Type | Notes |

| p-Toluenesulfonic acid (TsOH) | Strong Acid | Commonly used, effective catalyst. masterorganicchemistry.com |

| Sulfuric Acid (H₂SO₄) | Strong Acid | Effective, but can sometimes lead to side reactions. |

| Zirconium tetrachloride (ZrCl₄) | Lewis Acid | A mild and chemoselective catalyst for acetalization. organic-chemistry.org |

| Perchloric acid on silica gel | Solid-Supported Acid | Efficient, reusable, and allows for solvent-free conditions. organic-chemistry.org |

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of a molecule with multiple functional groups and a chiral center like this compound is an ideal candidate for the application of advanced catalytic strategies.

Chemo-, Regio-, and Stereoselective Catalysis for this compound

Chemoselectivity: In a precursor containing multiple reactive sites, such as 4,4-diethoxybut-3-en-2-one, a catalyst can direct the reaction to one functional group over another. For example, borane-catalyzed systems have been developed for the 1,4-hydroboration (conjugate reduction) of enones, which would selectively reduce the carbon-carbon double bond to give 4,4-diethoxybutan-2-one while leaving the ketone and acetal untouched. ed.ac.uk This allows for a stepwise and controlled reduction sequence.

Regioselectivity: In more complex precursors, catalysts can differentiate between similar functional groups based on their position in the molecule. For instance, if synthesizing a precursor from a polyol, a catalyst could enable the selective protection or reaction of one hydroxyl group over others. researchgate.netnih.gov Similarly, reactions involving substrates with multiple carbonyl groups can be directed regioselectively to the most reactive or sterically accessible site. mdpi.comresearchgate.net

Stereoselectivity: If a second chiral center were introduced into the molecule, controlling the diastereoselectivity of the ketone reduction would be crucial. Substrate-controlled reductions or the use of specific catalyst systems can favor the formation of one diastereomer over another. For example, Michael additions to chiral precursors are known to proceed with high stereoselectivity, setting the stage for subsequent stereocontrolled transformations. nih.gov

Enantioselective Synthesis of this compound Isomers

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers, (R)-4,4-Diethoxybutan-2-ol and (S)-4,4-Diethoxybutan-2-ol. The production of a single enantiomer is a significant goal in modern synthesis, often achieved through asymmetric catalysis. mdpi.com

The most direct route to an enantiomerically enriched product is the asymmetric reduction of the prochiral ketone, 4,4-diethoxybutan-2-one. This involves using a chiral catalyst or reagent that facilitates the delivery of a hydride to one face of the carbonyl group preferentially over the other. nih.gov

Chiral Borane (B79455) Reductions: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane source, is a powerful method for the enantioselective reduction of ketones.

Asymmetric Hydrogenation: Catalytic hydrogenation using a chiral metal complex, such as a Ruthenium-BINAP catalyst (Noyori asymmetric hydrogenation), can produce alcohols with very high levels of enantiomeric purity.

Asymmetric Transfer Hydrogenation: This method uses a chiral catalyst and a simple hydrogen source like isopropanol (B130326) or formic acid to achieve asymmetric reduction.

The choice of catalyst and reaction conditions determines the resulting absolute configuration ((R) or (S)) and the enantiomeric excess (e.e.), which is a measure of the purity of the final product. nih.gov

Table 3: Plausible Catalytic Systems for Enantioselective Reduction of 4,4-diethoxybutan-2-one

| Method | Catalyst Type | Expected Outcome |

| CBS Reduction | Chiral Oxazaborolidine/Borane | High e.e. for (R) or (S) isomer depending on catalyst chirality. |

| Asymmetric Hydrogenation | Chiral Ru-BINAP complex | Excellent e.e. (>95%); requires high-pressure H₂. |

| Asymmetric Transfer Hydrogenation | Chiral Rh or Ru complex with a diamine ligand | Good to excellent e.e.; operates under milder conditions. |

| Enzymatic Reduction | Diketoreductase enzymes | Potentially high stereoselectivity under biological conditions. researchgate.net |

Biocatalytic Transformations Towards this compound Analogues

The quest for enantiomerically pure chiral alcohols has propelled the use of biocatalysis as a powerful synthetic tool. While specific studies on this compound are not extensively documented, the principles of biocatalytic reduction of ketones are well-established and can be applied to its precursor, 4,4-Diethoxybutan-2-one. Aldo-keto reductases (AKRs) and other dehydrogenases are particularly adept at the stereoselective reduction of a carbonyl group to a hydroxyl group. nih.govresearchgate.net

The asymmetric synthesis of chiral alcohols from ketones is a key application of biocatalysis in the pharmaceutical industry. researchgate.net For instance, the synthesis of chiral hydroxy-acid and butyrolactone derivatives has been successfully achieved using a tandem biocatalytic approach involving aldolases and ketoreductases. nih.gov This methodology highlights the potential for creating stereochemically rich molecules from simple achiral starting materials.

In a typical biocatalytic reduction, 4,4-Diethoxybutan-2-one would be exposed to a selected microorganism or an isolated enzyme, often with a cofactor recycling system (e.g., using a secondary alcohol like isopropanol and a corresponding dehydrogenase). The choice of enzyme is critical for the stereochemical outcome, with different enzymes or even mutants of the same enzyme capable of producing either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. nih.gov The application of rational design and directed evolution can further enhance the catalytic efficiency and substrate specificity of these enzymes for ketones that are not their natural substrates. nih.gov

The table below illustrates the potential outcomes of biocatalytic reduction of a prochiral ketone, based on findings from analogous systems.

Table 1: Representative Biocatalytic Reduction of a Prochiral Ketone This table is illustrative and based on data from analogous biocatalytic reductions.

| Biocatalyst System | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|---|

| Aldo-Keto Reductase Mutant 1 | 4,4-Diethoxybutan-2-one | (S)-4,4-Diethoxybutan-2-ol | >99% | >95% |

| Aldo-Keto Reductase Mutant 2 | 4,4-Diethoxybutan-2-one | (R)-4,4-Diethoxybutan-2-ol | >99% | >95% |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles are increasingly integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. The synthesis of this compound can be designed to align with these principles, particularly concerning solvent choice and atom economy.

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. The development of solvent-free and aqueous synthetic routes is a cornerstone of green chemistry. wikipedia.orgijsdr.org

The formation of the acetal group in this compound's precursor, 4,4-Diethoxybutan-2-one, can be achieved under solvent-free conditions. tue.nlorganic-chemistry.orgrsc.org For example, the reaction of butan-2-one with an orthoformate in the presence of a solid acid catalyst can proceed without a solvent, simplifying workup and reducing waste. organic-chemistry.org

The subsequent reduction of the ketone to the alcohol can also be performed in aqueous media. While some reducing agents like lithium aluminum hydride are water-reactive, others such as sodium borohydride can be used in aqueous or alcoholic solutions, often with a base to control the pH and prevent hydrolysis of the borohydride. libretexts.org The synthesis of homoallylic alcohols has also been demonstrated in aqueous media, indicating the feasibility of alcohol synthesis in water. acs.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product. libretexts.org

Let's consider a plausible two-step synthesis of this compound starting from 4-hydroxybutan-2-one and ethanol, followed by reduction.

Step 1: Acetal Formation 4-hydroxybutan-2-one + 2 Ethanol → 4,4-Diethoxybutan-2-one + H₂O (C₄H₈O₂) + 2(C₂H₆O) → (C₈H₁₆O₃) + H₂O

Step 2: Reduction 4,4-Diethoxybutan-2-one + [H] → this compound (C₈H₁₆O₃) + 2[H] → (C₈H₁₈O₃)

For the purpose of calculating atom economy for the reduction step, we consider the ideal addition of hydrogen (H₂): C₈H₁₆O₃ + H₂ → C₈H₁₈O₃

Molecular Weight of C₈H₁₆O₃: 160.21 g/mol

Molecular Weight of H₂: 2.02 g/mol

Molecular Weight of C₈H₁₈O₃: 162.23 g/mol

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (162.23 / (160.21 + 2.02)) x 100 = 99.9%

Table 2: Atom Economy of a Hypothetical Synthesis of this compound

| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Acetal Formation | 4-hydroxybutan-2-one, Ethanol | 4,4-Diethoxybutan-2-one | Water | 89.9 |

Detailed Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product selectivity. The formation of this molecule typically involves two key transformations: the creation of the acetal and the reduction of the ketone.

The formation of an acetal from a ketone and an alcohol is an equilibrium-controlled process. chemicalforums.com The reaction is typically acid-catalyzed. The kinetics of acetal formation can be influenced by several factors, including the concentration of the acid catalyst, the nature of the alcohol and ketone, and the temperature. nih.govacs.org Studies on similar systems have shown that the reaction rate is dependent on the electrophilicity of the carbonyl carbon, which is enhanced by protonation in the presence of an acid. nih.gov

Thermodynamically, the formation of acetals from aldehydes is generally more favorable than from ketones. To drive the equilibrium towards the product side for ketones, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation. The thermodynamics of alcohol synthesis from synthesis gas has been studied, showing that temperature and pressure significantly affect the equilibrium conversion and product distribution. acs.orgacs.org For the reduction of 4,4-diethoxybutan-2-one, the reaction is generally thermodynamically favorable, with the conversion of a C=O double bond and an H-H single bond into a C-H and an O-H single bond being an exothermic process.

The synthesis of this compound can be envisioned through several routes, each with distinct intermediates and transition states.

Route 1: Reduction of 4,4-Diethoxybutan-2-one

The reduction of the ketone 4,4-Diethoxybutan-2-one with a hydride reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a common method. libretexts.orgncert.nic.in The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. ucalgary.ca

Intermediate: The initial attack of the hydride on the carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate. openochem.org

Transition State: The transition state for this step involves the partial formation of the C-H bond and the partial breaking of the C=O π bond.

Final Step: The alkoxide intermediate is then protonated in a subsequent workup step (e.g., with the addition of water or dilute acid) to yield the final alcohol product, this compound. ucalgary.ca

Route 2: Grignard Reaction

An alternative synthesis could involve the reaction of 3,3-diethoxypropanal (B3055259) with a methyl Grignard reagent (CH₃MgX). wikipedia.org

Intermediate: The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate. byjus.comorganic-chemistry.org

Transition State: The addition of the Grignard reagent is proposed to proceed through a six-membered ring transition state, involving the magnesium atom coordinating with the carbonyl oxygen. wikipedia.orgacs.org

Final Step: Subsequent acidic workup protonates the alkoxide to give this compound.

The elucidation of these intermediates and the characterization of their transition states can be achieved through a combination of experimental techniques (such as low-temperature spectroscopy to trap intermediates) and computational chemistry (to model reaction pathways and transition state structures).

Reactions at the Secondary Alcohol Functionality of this compound

The secondary alcohol group in this compound is a primary site for a variety of chemical modifications, including esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions for Structural Modification

The hydroxyl group of this compound can be readily converted into esters and ethers, which serves to protect the alcohol functionality or to introduce new structural motifs.

Esterification is typically achieved by reacting the alcohol with an acyl halide, anhydride, or carboxylic acid under appropriate catalytic conditions. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 4,4-diethoxybutan-2-yl acetate.

Etherification , on the other hand, involves the formation of an ether linkage. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction Type | Reagent | Product |

| Esterification | Acetyl Chloride | 4,4-diethoxybutan-2-yl acetate |

| Etherification | 1. Sodium Hydride 2. Methyl Iodide | 2-methoxy-4,4-diethoxybutane |

Oxidation Reactions and Transformation to Carbonyl Derivatives

Oxidation of the secondary alcohol in this compound provides a direct route to the corresponding ketone, 4,4-Diethoxybutan-2-one. ontosight.ailibretexts.org A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. organic-chemistry.orgyoutube.com

Commonly used oxidizing agents include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO₄). libretexts.org PCC is known for its milder nature, often stopping the oxidation of primary alcohols at the aldehyde stage, and it is effective for converting secondary alcohols to ketones. libretexts.org Stronger oxidizing agents like chromic acid and potassium permanganate are also highly effective for this transformation. libretexts.orgyoutube.com The resulting ketone, 4,4-Diethoxybutan-2-one, is a stable compound that can be isolated and used in further synthetic steps. ontosight.ai

| Oxidizing Agent | Product | Key Features |

| Pyridinium Chlorochromate (PCC) | 4,4-Diethoxybutan-2-one | Mild oxidant, good for sensitive substrates. libretexts.org |

| Chromic Acid (H₂CrO₄) | 4,4-Diethoxybutan-2-one | Strong oxidant, prepared from chromium trioxide. libretexts.org |

| Potassium Permanganate (KMnO₄) | 4,4-Diethoxybutan-2-one | Strong oxidant, can cleave C-C bonds under harsh conditions. libretexts.org |

Nucleophilic Substitution and Elimination Pathways

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution or elimination reactions to occur, the hydroxyl group must first be converted into a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is typically achieved by protonation of the alcohol under acidic conditions to form an oxonium ion, or by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate).

Once a good leaving group is in place, the molecule can undergo either nucleophilic substitution (Sₙ1 or Sₙ2) or elimination (E1 or E2) reactions, depending on the reaction conditions and the nature of the nucleophile/base. youtube.com For a secondary substrate like this compound, both Sₙ2 and Sₙ1 mechanisms are possible for substitution, while E2 and E1 mechanisms can lead to the formation of an alkene. masterorganicchemistry.com The choice between substitution and elimination is often influenced by the strength and steric bulk of the nucleophile/base and the reaction temperature.

Transformations Involving the Diacetal Moiety of this compound

The diacetal group in this compound serves as a protected form of an aldehyde. This functionality can be unmasked or transformed under specific reaction conditions.

Controlled Hydrolysis and Transacetalization Reactions

The diacetal moiety is stable under basic and neutral conditions but is susceptible to hydrolysis in the presence of an acid catalyst. ontosight.ai Controlled hydrolysis of this compound will regenerate the corresponding aldehyde, 4-hydroxy-butanal. The ease of this deprotection makes the diacetal a useful protecting group for aldehydes.

Transacetalization is a process where the diacetal exchanges its alkoxy groups with another alcohol in the presence of an acid catalyst. This reaction can be used to introduce different acetal protecting groups.

Selective Reactions with Carbonyl Compounds and Other Electrophiles

While the diacetal itself is generally unreactive towards nucleophiles, its hydrolysis product, the aldehyde, is highly reactive towards carbonyl compounds and other electrophiles. For instance, after deprotection, the resulting 4-hydroxybutanal can participate in aldol condensations or be attacked by Grignard reagents.

Furthermore, there is potential for intramolecular reactions. For example, under acidic conditions that promote hydrolysis of the acetal, the newly formed aldehyde could potentially react with the secondary alcohol to form a cyclic hemiacetal. researchgate.net

Carbon-Carbon Bond Forming Reactions Utilizing this compound

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into more complex structures. This compound, with its latent aldehyde functionality and a secondary alcohol, provides a valuable platform for such elaborations.

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles capable of attacking electrophilic centers. wikipedia.orgmasterorganicchemistry.com The hydroxyl group of this compound can be deprotonated by these strong bases, or the acetal can be hydrolyzed to reveal the aldehyde, which then readily reacts with these organometallic species.

The reaction of the aldehyde derived from this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) proceeds via nucleophilic addition to the carbonyl group. This addition results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. The general mechanism involves the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide furnishes the alcohol product. youtube.com

For instance, the reaction with methylmagnesium bromide would yield 5,5-diethoxypentan-3-ol, while reaction with phenyllithium (B1222949) would produce 1-phenyl-4,4-diethoxybutan-2-ol. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Table 1: Examples of Products from Organometallic Reactions with the Aldehyde Derived from this compound

| Organometallic Reagent | Product |

| Methylmagnesium Bromide | 5,5-Diethoxypentan-3-ol |

| Phenyllithium | 1-Phenyl-4,4-diethoxybutan-2-ol |

| Vinylmagnesium Bromide | 6,6-Diethoxyhex-1-en-4-ol |

It is crucial to consider the reaction conditions, as the presence of the free hydroxyl group in this compound can lead to side reactions. Protection of the alcohol, for example as a silyl (B83357) ether, prior to the introduction of the organometallic reagent is a common strategy to ensure the desired reactivity at the aldehyde.

To further extend the carbon skeleton of molecules derived from this compound, modern cross-coupling reactions are indispensable tools. libretexts.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon bonds between two different coupling partners. libretexts.org

For this to be applicable to this compound, the molecule must first be functionalized to introduce a suitable handle for cross-coupling, such as a halide or a triflate. For example, the hydroxyl group can be converted into a good leaving group like a tosylate or a triflate. Alternatively, the terminal end of the molecule can be modified.

One of the most prominent cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.net For instance, a derivative of this compound bearing a bromoaryl group could be coupled with a variety of boronic acids to introduce new aryl or vinyl substituents.

Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide Derivative of this compound | Boronic Acid | Product |

| 1-(4-Bromophenyl)-4,4-diethoxybutan-2-ol | Phenylboronic acid | 1-(Biphenyl-4-yl)-4,4-diethoxybutan-2-ol |

| 1-(4-Bromophenyl)-4,4-diethoxybutan-2-ol | Vinylboronic acid | 1-(4-Vinylphenyl)-4,4-diethoxybutan-2-ol |

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Synthesis of Advanced this compound-Based Derivatives

The structural features of this compound make it an attractive starting material for the synthesis of more complex and functionally rich molecules, including chiral auxiliaries, ligands, and various cyclic and heterocyclic systems.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org Given that this compound is a chiral molecule (if used as a single enantiomer), it has the potential to be elaborated into a chiral auxiliary. The presence of both a hydroxyl and a protected aldehyde group offers multiple points for modification.

For example, the hydroxyl group can be used to attach the auxiliary to a substrate, while the diethoxyacetal can be deprotected and the resulting aldehyde can participate in diastereoselective reactions. After the desired stereochemical outcome is achieved, the auxiliary can be cleaved and potentially recovered. While specific examples of chiral auxiliaries directly derived from this compound are not extensively documented in readily available literature, the principles of chiral auxiliary design suggest its potential in this area. researchgate.net

Similarly, the development of chiral ligands is crucial for asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction. This compound could serve as a scaffold for the synthesis of bidentate or tridentate ligands. For instance, the hydroxyl group and a nitrogen atom introduced at the other end of the molecule could act as coordination sites. The synthesis of such ligands would involve a series of functional group transformations to introduce the desired coordinating atoms and to potentially modify the steric and electronic properties of the ligand.

The carbon chain of this compound is well-suited for the construction of five- and six-membered cyclic and heterocyclic structures. The key is to introduce appropriate functional groups that can participate in intramolecular cyclization reactions.

A prominent example is the synthesis of pyrrolidine (B122466) derivatives. Starting from 4,4-diethoxybutan-1-amine, which can be synthesized from the corresponding alcohol, acid-catalyzed cyclization in the presence of a nucleophile can lead to 2-substituted pyrrolidines. researchgate.netresearchgate.net The reaction likely proceeds through the formation of an intermediate N-acyliminium ion upon hydrolysis of the acetal, which is then attacked intramolecularly by the nitrogen and subsequently trapped by an external nucleophile. researchgate.net

Table 3: Examples of Heterocycles Synthesized from this compound Derivatives

| Derivative of this compound | Reaction Type | Heterocyclic Product |

| 4,4-Diethoxybutan-1-amine | Acid-catalyzed cyclization/Pictet-Spengler type | 2-Substituted Pyrrolidines |

| 5,5-Diethoxy-1-pentene-3-ol | Intramolecular hetero-Michael addition | Substituted Tetrahydrofurans |

Furthermore, the diethoxybutanol core can be incorporated into larger macrocyclic structures. For example, derivatives with terminal alkynes could undergo intramolecular cyclization reactions, such as the Eglinton or Glaser coupling, to form macrocycles. researchgate.net The flexibility of the butyl chain and the defined stereochemistry at the C2 position can influence the conformation and properties of the resulting cyclic architectures.

Advanced Spectroscopic and Chromatographic Methodologies for 4,4 Diethoxybutan 2 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. It relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the chemical environment of individual atoms, multi-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 4,4-Diethoxybutan-2-ol, a COSY spectrum would reveal correlations between the proton on C2 and the protons of the C1 methyl group and the C3 methylene (B1212753) group. It would also show coupling between the C3 protons and the proton on C4, as well as couplings within the two ethoxy groups (i.e., between the -OCH₂- and -CH₃ protons).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the carbon skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the protons of the C1 methyl group would show a correlation to the C2 carbon. The proton on the C4 acetal (B89532) carbon would show correlations to the C3 carbon and the methylene carbons of the ethoxy groups, confirming the connectivity around the acetal functional group.

These 2D NMR techniques, used in concert, provide definitive evidence for the structural assignment of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural motifs.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| 1 | -CH₃ | ~1.2 | ~23 | COSY: H-2; HMBC: C-2, C-3 |

| 2 | -CH(OH)- | ~3.8-4.0 | ~67 | COSY: H-1, H-3; HMBC: C-1, C-3, C-4 |

| 3 | -CH₂- | ~1.7-1.9 | ~38 | COSY: H-2, H-4; HMBC: C-1, C-2, C-4 |

| 4 | -CH(OEt)₂ | ~4.5 | ~102 | COSY: H-3; HMBC: C-2, C-3, Ethoxy C |

| Ethoxy | -OCH₂- | ~3.5-3.7 | ~60 | COSY: Ethoxy H-CH₃; HMBC: C-4, Ethoxy C-CH₃ |

| Ethoxy | -CH₃ | ~1.2 | ~15 | COSY: Ethoxy H-OCH₂-; HMBC: Ethoxy C-OCH₂- |

| Hydroxyl | -OH | Variable | - | D₂O exchangeable signal |

Quantitative NMR (qNMR) leverages the fundamental principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal. nih.gov This relationship allows for the precise determination of the concentration and purity of a substance without the need for identical reference standards. nih.gov

Purity Assessment: By adding a known amount of a stable, non-interfering internal standard to a sample of this compound, the purity of the compound can be calculated. dtu.dk The comparison of the integral of a specific analyte proton signal to the integral of a known proton signal from the standard allows for a direct calculation of molar quantity and thus purity.

Reaction Monitoring: qNMR is an effective tool for monitoring the progress of chemical reactions. nih.gov For a synthesis producing this compound, spectra can be acquired at various time points. The decrease in the integrated signals of the starting materials and the corresponding increase in the signals of this compound provide a real-time profile of reaction kinetics, conversion, and yield.

Mass Spectrometry (MS) Methodologies for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. The calculated exact mass of this compound (C₈H₁₈O₃) is 162.1256 Da. guidechem.com An HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition and differentiate it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to elucidate molecular structure. nih.gov A precursor (or parent) ion corresponding to the molecule of interest (e.g., the protonated molecule [M+H]⁺ of this compound at m/z 163.13) is selected and then subjected to collision-induced dissociation (CID). The resulting product (or fragment) ions are then analyzed. The pattern of fragmentation provides a roadmap of the molecule's structure. mdpi.comwvu.edu

For this compound, key fragmentation pathways would likely include:

Loss of water: A common fragmentation for alcohols, leading to a fragment ion at m/z 145.12.

Loss of an ethoxy group: Cleavage of a C-O bond in the acetal can result in the loss of an ethoxy radical (•OCH₂CH₃).

Loss of ethanol (B145695): A neutral loss of ethanol (CH₃CH₂OH) from the acetal is a highly probable pathway, yielding a significant fragment ion.

Alpha cleavage: Scission of the C-C bond adjacent to the hydroxyl group (between C2 and C3) is a characteristic fragmentation for secondary alcohols. docbrown.info

Table 2: Predicted MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 163.13) Fragmentation pathways are proposed based on the chemical structure and known fragmentation rules for alcohols and acetals.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |

| 163.13 | 145.12 | H₂O | [C₈H₁₇O₂]⁺ |

| 163.13 | 117.09 | C₂H₅OH | [C₆H₁₃O]⁺ |

| 163.13 | 103.07 | C₂H₅OH + CH₂ | [C₅H₁₁O]⁺ |

| 163.13 | 75.04 | C₄H₉O | [C₃H₇O₂]⁺ (Acetal fragment) |

| 163.13 | 45.03 | C₅H₁₀O₂ | [C₃H₅O]⁺ (Alcohol fragment) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. These techniques are highly effective for identifying the functional groups present in a molecule.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, more symmetric, less polar bonds often produce strong Raman signals. For this compound, the C-C backbone and C-H symmetric stretching and bending vibrations would be expected to be prominent in the Raman spectrum. The O-H stretch is typically a weak band in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on standard functional group analysis in vibrational spectroscopy.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy | Expected Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | IR | Strong, Broad |

| C-H Stretch | Alkane (-CH, -CH₂, -CH₃) | 2850 - 3000 | IR, Raman | Strong (IR), Strong (Raman) |

| C-O Stretch | Alcohol (C-OH), Acetal (C-O-C) | 1050 - 1250 | IR | Strong |

| O-H Bend | Alcohol (-OH) | 1330 - 1440 | IR | Medium |

| C-H Bend | Alkane (-CH₂, -CH₃) | 1350 - 1470 | IR | Medium |

Advanced Chromatographic Separation and Detection Techniques

Advanced chromatographic techniques are indispensable for the comprehensive analysis of this compound, enabling its separation, identification, and quantification in various matrices. These methods are crucial for purity assessment, chiral separation, and the detection of both volatile and non-volatile impurities. The selection of a specific technique is contingent on the analyte's properties and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and robust method for the analysis of volatile and semi-volatile compounds such as this compound. mdpi.comscholarsresearchlibrary.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This combination makes it the "gold standard" for identifying and quantifying trace components in complex mixtures. scholarsresearchlibrary.comnih.gov

In the context of this compound, GC-MS is particularly effective for assessing purity by detecting volatile impurities that may originate from its synthesis or degradation. Common impurities could include residual starting materials like ethanol or byproducts from side reactions. Headspace GC-MS is a frequently employed sampling technique for such volatile analyses, where the vapor phase above the sample is injected into the GC system, minimizing matrix effects. mdpi.comnih.govnih.gov

The mass spectrometer fragments the eluting compounds into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. scholarsresearchlibrary.comjocpr.com For this compound, key fragmentation patterns would likely involve the loss of ethoxy groups (-OCH2CH3), a water molecule (-H2O) from the alcohol, and cleavage of the carbon-carbon bonds. This detailed fragmentation data allows for the differentiation of the target compound from structurally similar impurities. The method's sensitivity is demonstrated by low limits of detection (LOD) and quantification (LOQ), often in the µg/mL to ng/mL range, which is essential for quality control. mdpi.comnih.govnih.gov

Table 1: Representative GC-MS Parameters and Potential Volatile Impurities in this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| GC Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.50 µm) | Provides separation based on boiling point and polarity. |

| Injection Mode | Split/Splitless or Headspace | Introduces the volatile sample into the GC system. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Elutes compounds sequentially based on their volatility. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments molecules for identification. |

| Potential Impurity | Expected Elution | Significance |

| Ethanol | Early | Unreacted starting material. |

| Acetaldehyde (B116499) | Early | Potential precursor or degradation product. |

| 1,1-Diethoxyethane | Mid | Potential byproduct. |

| 4-Ethoxybut-3-en-2-ol | Late | Potential elimination byproduct. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds that are non-volatile or thermally unstable, making it complementary to GC-MS. uva.es For this compound, HPLC is particularly useful for detecting non-volatile impurities such as polymerization products, catalysts, or additives.

A significant application of HPLC in the study of this compound is chiral separation. The molecule contains a chiral center at the C-2 carbon atom, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different biological and pharmacological activities, their separation and quantification are critical, especially in the pharmaceutical industry. mdpi.comnih.gov

Chiral HPLC is the most popular and reliable method for resolving enantiomers. mdpi.comnih.govwindows.net This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective and widely used for their broad chiral recognition capabilities. nih.govwindows.net The separation occurs due to the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of an alkane (like heptane (B126788) or hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation and resolution of the enantiomeric peaks. researchgate.net

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Chiral Alcohols

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Heptane/Isopropanol | Combination of hydrogen bonding, dipole-dipole, and steric interactions. |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol | Forms transient diastereomeric complexes with enantiomers. |

| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol/Acetonitrile | π-π interactions, hydrogen bonding, and dipole stacking. |

| Cyclodextrin-Based | Beta-Cyclodextrin | Methanol (B129727)/Water | Inclusion complexation where one enantiomer fits better into the cyclodextrin (B1172386) cavity. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for separations, particularly for chiral analysis in the pharmaceutical industry. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. uva.es The CO2 is often mixed with a small amount of a polar organic solvent (modifier), such as methanol or ethanol, to adjust the mobile phase strength. researchgate.netwaters.com

SFC offers several key advantages over HPLC for the analysis of compounds like this compound. The low viscosity and high diffusivity of supercritical fluids allow for faster separations (3-5 times faster than HPLC) and higher efficiencies, without the high backpressure associated with HPLC. uva.esresearchgate.net This results in shorter run times and increased sample throughput.

Furthermore, SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents, replacing them with environmentally benign CO2. selvita.com For chiral separations of this compound, SFC coupled with the same polysaccharide-based CSPs used in HPLC often provides superior resolution and speed. chiraltech.comchromatographyonline.com The ability to fine-tune the mobile phase density by adjusting pressure and temperature provides additional parameters for optimizing the separation. waters.com These characteristics make SFC an attractive alternative to both normal-phase and reversed-phase HPLC for high-resolution enantiomeric separations. researchgate.net

Table 3: Comparison of Typical Conditions for Chiral Separation by HPLC and SFC

| Parameter | HPLC | SFC | Advantage of SFC |

|---|---|---|---|

| Primary Mobile Phase | Heptane/Hexane | Supercritical CO2 | Reduced organic solvent use, lower cost, environmentally friendly. selvita.com |

| Modifier | Isopropanol, Ethanol | Methanol, Ethanol | Lower modifier percentage often needed. |

| Typical Flow Rate | 1.0 mL/min | 3.0-5.0 mL/min | Faster analysis due to low viscosity of mobile phase. uva.es |

| Typical Run Time | 10-20 min | 2-5 min | Higher throughput. uva.es |

| Backpressure | High | Low | Less stress on columns and instrumentation. uva.es |

| Column Equilibration | Slower | Faster | Reduced time between runs. selvita.com |

Theoretical and Computational Chemistry Studies on 4,4 Diethoxybutan 2 Ol Systems

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to understanding the three-dimensional structure and stability of a molecule. These investigations would explore the various possible shapes (conformations) of 4,4-Diethoxybutan-2-ol and determine their relative energies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict a variety of properties. mdpi.comekb.eg For this compound, DFT calculations would be employed to:

Determine the molecule's ground-state geometry by finding the lowest energy arrangement of its atoms.

Analyze the electron density distribution to identify electron-rich and electron-poor regions, which is crucial for predicting how the molecule interacts with other chemical species.

Calculate thermodynamic properties such as enthalpy and Gibbs free energy for different conformations, allowing for the prediction of the most stable isomer.

Generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for understanding intermolecular interactions. mdpi.com

A hypothetical data table for DFT results on different conformers of this compound might look like this, though the values are purely illustrative due to the lack of actual research data.

| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| Conformer A | 0.00 | 2.15 |

| Conformer B | 5.30 | 2.89 |

| Conformer C | 8.12 | 1.98 |

Ab Initio Methods for High-Accuracy Energy and Geometry Optimization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. These methods are generally more computationally demanding than DFT but can provide higher accuracy for energy and geometry. For this compound, ab initio calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to:

Obtain highly accurate molecular geometries and vibrational frequencies.

Calculate precise energies for different conformers to serve as a benchmark for less computationally expensive methods like DFT.

Investigate excited electronic states to understand the molecule's potential behavior upon absorbing light.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational methods are invaluable for predicting how a molecule will react and for mapping out the step-by-step pathway of a chemical transformation.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, chemists must characterize the transition state—the highest energy point along the reaction pathway. For potential reactions involving this compound (such as dehydration or oxidation), computational chemists would:

Search for Transition States: Use specialized algorithms to locate the precise geometry of the transition state connecting reactants and products.

Perform IRC Analysis: Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products, thereby validating the proposed mechanism.

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Modeling

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com An FMO analysis of this compound would involve:

Identifying HOMO and LUMO: Calculating the energies and visualizing the shapes of the HOMO and LUMO. The HOMO, being the outermost electron-containing orbital, acts as the electron donor (nucleophile). The LUMO is the lowest energy empty orbital and acts as the electron acceptor (electrophile).

Predicting Reactivity: The locations of the HOMO and LUMO on the molecule indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For example, the HOMO is likely concentrated on the oxygen atoms of the hydroxyl and ether groups, suggesting these are primary sites for reaction with electrophiles. cureffi.org

| Molecular Orbital | Energy (eV) - Illustrative | Location of Highest Density - Hypothetical |

| HOMO | -9.5 | Oxygen atom of the hydroxyl group |

| LUMO | +2.1 | Carbon atom bonded to the hydroxyl group |

Intermolecular Interaction Analysis and Solvent Effects

The behavior of a molecule is often significantly influenced by its interactions with surrounding molecules, including solvent. Computational models can simulate these effects. For this compound, these studies would:

Analyze Hydrogen Bonding: Investigate the formation of hydrogen bonds, where the hydroxyl group of one molecule interacts with an oxygen atom of another. This is crucial for understanding its physical properties like boiling point and solubility.

Model Solvent Effects: Use implicit or explicit solvation models to calculate the properties of this compound in different solvents. These models account for the stabilizing or destabilizing effects of the solvent on the molecule's structure and reactivity, providing more realistic predictions that can be compared with experimental results in solution.

Hydrogen Bonding and Non-Covalent Interactions in this compound Systems

The molecular structure of this compound, featuring a hydroxyl (-OH) group and two ethoxy (-OCH2CH3) groups, allows for a variety of intra- and intermolecular non-covalent interactions. These interactions are crucial in determining the compound's physical properties, conformational preferences, and its behavior in different chemical environments.

Hydrogen Bonding:

The most significant non-covalent interaction involving this compound is hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom). The ether oxygen atoms of the ethoxy groups can only act as hydrogen bond acceptors. This leads to several possible hydrogen bonding scenarios:

Intermolecular OH-OH Hydrogen Bonding: Molecules of this compound can form hydrogen bonds with each other, with the hydroxyl group of one molecule interacting with the hydroxyl group of another. This type of interaction is generally the strongest among the possible hydrogen bonds in the system. mdpi.com

Intermolecular OH-Ether Hydrogen Bonding: The hydroxyl group of one molecule can form a hydrogen bond with one of the ether oxygen atoms of a neighboring molecule. While weaker than OH-OH interactions, these are still significant in the liquid state. mdpi.com

Intramolecular Hydrogen Bonding: Due to the flexibility of the butyl chain, it is conceivable that an intramolecular hydrogen bond could form between the hydroxyl group at the C2 position and one of the ether oxygen atoms at the C4 position, leading to a cyclic conformation. The stability of such an intramolecular bond would depend on the energetic favorability of the resulting ring structure versus the intermolecular interactions.

Computational studies on ether alcohols have shown that intermolecular hydrogen bonding is typically stronger between hydroxyl groups (OH-OH) than between hydroxyl and ether groups (OH-OE). mdpi.com The strength of these interactions can be quantified by calculating their binding energies, which are typically in the range of -5 to -8 kcal/mol for alcohol-alcohol hydrogen bonds.

Illustrative Data on Hydrogen Bond Interactions in Analogous Systems:

| Interacting Molecules | Type of Hydrogen Bond | Typical Binding Energy (kcal/mol) | Typical O···H distance (Å) |

| Ethanol (B145695) - Ethanol | Intermolecular OH···O | -5.62 | 1.8 - 2.0 |

| Methanol (B129727) - Water | Intermolecular OH···O (Water as donor) | -5.11 | 1.9 - 2.1 |

| 3-butoxypropanol | Intramolecular OH···O | Favorable | - |

This table presents illustrative data from computational studies on analogous alcohol and ether systems to approximate the interactions in this compound systems.

Other Non-Covalent Interactions:

Besides hydrogen bonding, other non-covalent forces play a role in the molecular arrangement of this compound:

Dipole-Dipole Interactions: The presence of electronegative oxygen atoms results in a net dipole moment for the molecule. These permanent dipoles lead to attractive interactions between molecules. stackexchange.comechemi.com

London Dispersion Forces: These are weak, transient forces arising from temporary fluctuations in electron density. They are present in all molecules and increase with the size of the alkyl chains. For a molecule of this size, the cumulative effect of dispersion forces is significant. stackexchange.comechemi.com

Computational Modeling of Solvent Effects on Reactivity and Conformation

The chemical behavior of this compound is significantly influenced by the solvent environment. Computational modeling is a powerful tool to investigate these solvent effects at a molecular level, providing insights into how solvents can alter conformational preferences and reaction pathways.

Solvent Effects on Conformation:

The flexible butane chain of this compound can adopt various conformations through rotation around its single bonds. The relative energies of these conformers can be altered by the solvent.

Polar Solvents: In polar solvents like water, conformations that expose the polar hydroxyl and ether groups to the solvent while burying the nonpolar hydrocarbon parts will be favored. Molecular dynamics simulations of butanol isomers in water have shown that the alcohol molecules can form aggregates and that their shape influences the hydrogen bond network of the surrounding water. nih.govrsc.org For this compound, polar solvents would likely engage in hydrogen bonding with the hydroxyl and ether oxygens, stabilizing more extended conformations.

Nonpolar Solvents: In nonpolar solvents, conformations that maximize intramolecular interactions, such as the aforementioned intramolecular hydrogen bond, might become more populated. This is because the energetic penalty for exposing the polar groups to a nonpolar environment is reduced by forming an internal hydrogen bond.

Computational methods like Density Functional Theory (DFT) combined with continuum solvent models (e.g., PCM) or explicit solvent molecules in molecular dynamics (MD) simulations can be used to calculate the free energies of different conformers in various solvents. nih.gov

Illustrative Data on Solvent Effects on Conformational Equilibria of a Butane Derivative:

| Solvent | Dielectric Constant | Favored Conformer | Population (%) |

| Gas Phase | 1 | Gauche | 65 |

| n-Hexane | 1.88 | Gauche | 68 |

| Chloroform | 4.81 | Anti | 55 |

| Water | 78.4 | Anti | 75 |

This table provides a hypothetical illustration of how the conformational equilibrium of a substituted butane might shift with solvent polarity, based on general principles of solvent effects.

Solvent Effects on Reactivity:

Solvents can influence the rates and mechanisms of reactions involving this compound. For instance, in a reaction where the hydroxyl group acts as a nucleophile, a protic solvent could solvate the hydroxyl group, potentially hindering its nucleophilicity. Conversely, a polar aprotic solvent might enhance its nucleophilicity.

Quantum chemical calculations can be employed to model reaction transition states in the presence of solvent molecules. rsc.org These models can predict how the activation energy of a reaction changes from the gas phase to different solvents, providing a quantitative measure of the solvent's catalytic or inhibitory effect. For example, machine learning models trained on quantum chemistry data are emerging as a way to rapidly predict kinetic solvent effects. rsc.orgmit.edu

The reactivity of the hydroxyl group and the stability of any charged intermediates or transition states will be highly dependent on the solvent's ability to stabilize them through hydrogen bonding or electrostatic interactions.

Applications of 4,4 Diethoxybutan 2 Ol in Chemical Synthesis and Advanced Materials

Role as a Versatile Synthetic Intermediate in Organic Synthesis

Detailed documented roles for 4,4-Diethoxybutan-2-ol as a versatile synthetic intermediate are sparse in readily accessible literature. While its structure—containing a secondary alcohol and a protected aldehyde (acetal)—suggests potential utility, specific, published examples are not prominent.

Precursor in the Synthesis of Fine Chemicals and Specialty Organic Molecules

There is no significant evidence in the searched literature to suggest that this compound is a widely used precursor in the industrial synthesis of fine or specialty organic chemicals. Organic fine chemicals are typically produced in low volumes with high value, and the synthetic routes are highly specific. prtr-es.es While the bifunctional nature of this compound theoretically allows it to be a starting material, its specific applications in this area are not detailed in available research.

Building Block for Complex Polycycles and Heterocyclic Scaffolds

The synthesis of complex polycyclic and heterocyclic scaffolds often relies on versatile building blocks that can undergo specific cyclization reactions. nih.govsigmaaldrich.comossila.com Heterocyclic compounds, in particular, are a major family of molecular fragments used in organic synthesis. sigmaaldrich.commsesupplies.com However, searches for synthetic pathways utilizing this compound as a key building block for constructing such complex frameworks did not yield specific examples. Its related analog, 4,4-diethoxybutan-1-amine, is listed as a heterocyclic building block, but this is a distinct compound. ambeed.com The reactivity of the secondary alcohol and the latent aldehyde functionality in this compound could potentially be exploited for annulation or condensation reactions leading to cyclic systems, but this remains speculative without documented synthetic routes.

Intermediate in the Preparation of Agrochemical Precursors (Focus on Synthetic Pathways)

The development of new agrochemicals involves the synthesis and biological testing of a vast number of compounds. ecampus.com Biocatalysis and stereospecific synthesis are often employed to create effective and targeted pesticides and herbicides. researchgate.net Despite the importance of novel precursors in this field, there is no specific information available that documents the use of this compound as an intermediate in the synthetic pathways of agrochemical precursors.

Applications in Polymer Chemistry and Functional Materials Science

The potential applications of this compound in polymer chemistry are inferred from its structure, but specific research detailing its use is not found in the available search results.

Monomer for Polymerization Reactions (e.g., Polyacetals, Polyesters)

The presence of a hydroxyl group suggests that this compound could theoretically act as a monomer. For instance, it could undergo polycondensation reactions with dicarboxylic acids to form polyesters, or it could be used in the formation of polyacetals after deprotection of its acetal (B89532) group. However, no specific studies or examples of polymerization reactions involving this compound as a monomer were identified.

Cross-linking Agent or Chain Extender in Polymer Architectures

Cross-linking agents are molecules with two or more reactive ends that can connect polymer chains, forming a three-dimensional network and enhancing material properties like mechanical strength and thermal stability. mdpi.comspecialchem.com Similarly, chain extenders are used to increase the molecular weight of polymers by linking shorter chains. specialchem.comscirp.org

For this compound to function as a cross-linking agent or chain extender, it would need at least two reactive functional groups. The single hydroxyl group makes it a monofunctional alcohol, which would typically act as a chain terminator rather than a cross-linker or extender. To be used in this capacity, the acetal group would first need to be converted into a different reactive functionality, or the molecule would need to be further modified. There is no evidence in the provided search results that this compound is used as a cross-linking agent or chain extender in polymer architectures.

Functionalization of Polymer Backbones and Surface Modification

The chemical structure of this compound, featuring a reactive secondary hydroxyl group and a stable diethyl acetal, presents opportunities for its use in the modification of polymeric materials. The hydroxyl group serves as a key functional handle for grafting the molecule onto existing polymer backbones or for anchoring it to surfaces, thereby altering their chemical and physical properties.

Grafting onto Polymer Backbones:

The functionalization of polymer backbones can be achieved by reacting the hydroxyl group of this compound with polymers containing complementary reactive groups. For instance, polymers with acyl chloride, isocyanate, or epoxy functionalities can readily undergo reactions to form ester, urethane, or ether linkages, respectively. This process allows for the introduction of the diethoxybutyl moiety as a side chain, which can influence properties such as solubility, hydrophilicity, and thermal stability.

The acetal group in the grafted side chain is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal a reactive aldehyde group. This latent functionality provides a secondary mechanism for further modification or cross-linking of the polymer, enabling the development of advanced materials with tunable properties.

Surface Modification:

The principles of polymer backbone functionalization can be extended to the modification of surfaces. Materials with surface-exposed reactive groups, such as silica (B1680970) or functionalized self-assembled monolayers, can be treated with this compound to create a chemically modified surface. The hydroxyl group of the molecule can form covalent bonds with the surface, leading to a layer of tethered diethoxybutyl groups.

This surface modification can be employed to alter the surface energy, wettability, and biocompatibility of materials. The presence of the acetal groups can also be exploited to create surfaces with switchable properties; exposure to acidic conditions would unmask aldehyde functionalities, which can then be used for the immobilization of biomolecules or other ligands.

Derivation of Chiral Materials and Ligands from this compound

The chirality of this compound, arising from the stereocenter at the C-2 position, makes it a valuable precursor for the synthesis of chiral materials and ligands. The ability to resolve the racemic mixture into its constituent (R)- and (S)-enantiomers is crucial for its application in asymmetric synthesis and the creation of optically active materials.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is of paramount importance in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The enantiomerically pure forms of this compound can serve as building blocks for the synthesis of a variety of chiral ligands.

The hydroxyl group provides a convenient point of attachment for incorporating the chiral fragment into a larger ligand scaffold. For example, it can be used to synthesize chiral phosphine, amine, or N-heterocyclic carbene (NHC) ligands. The general synthetic approach involves the reaction of the chiral alcohol with a suitable precursor molecule to form the desired ligand structure.

The following table outlines a hypothetical design of chiral ligands derived from (R)- or (S)-4,4-Diethoxybutan-2-ol:

| Ligand Type | Synthetic Precursor | Potential Application in Asymmetric Catalysis |

| Chiral Phosphine | Chlorodiphenylphosphine | Hydrogenation, hydrosilylation |

| Chiral Diamine | 1,2-Diaminoethane derivative | Reduction of ketones, cyclopropanation |

| Chiral NHC Precursor | Imidazolium salt | Grignard reactions, conjugate additions |

The steric and electronic properties of the resulting ligands can be fine-tuned by modifying the substituents on the ligand scaffold, allowing for the optimization of enantioselectivity in various catalytic transformations.

Preparation of Optically Active Materials

Beyond its use in catalysis, enantiomerically enriched this compound can be incorporated into polymers and other materials to impart optical activity. This is particularly relevant in the development of materials for chiral separations, sensing, and optics.

Chiral Stationary Phases for Chromatography:

Optically active polymers can be synthesized by incorporating chiral monomers derived from this compound. For instance, the hydroxyl group can be converted to a polymerizable group, such as an acrylate (B77674) or a vinyl ether, to produce a chiral monomer. Polymerization of this monomer would yield a chiral polymer that can be used as a chiral stationary phase (CSP) for the separation of racemic mixtures by chromatography.

Chiral Sensors and Responsive Materials:

The incorporation of the chiral diethoxybutyl moiety into a material can lead to the development of chiral sensors. The principle of operation for such sensors would rely on the specific interaction of the chiral material with a particular enantiomer of an analyte, resulting in a measurable signal. Furthermore, the acetal functionality offers the potential for creating stimuli-responsive chiral materials, where the optical properties could be altered by a change in pH.

The following table summarizes potential optically active materials derived from this compound:

| Material Type | Method of Preparation | Potential Application |

| Chiral Polymer | Polymerization of a chiral monomer | Chiral stationary phase, chiral recognition |

| Chiral Liquid Crystal | Incorporation into a liquid crystalline scaffold | Optical displays, sensors |

| Chiral Metal-Organic Framework (MOF) | Use as a chiral building block | Enantioselective separation, catalysis |

The development of such materials from this compound opens avenues for new technologies in fields ranging from pharmaceuticals to materials science.

Advanced Analytical Methodologies for the Detection and Quantification of 4,4 Diethoxybutan 2 Ol in Non Biological Matrices

Chromatographic Quantification Techniques

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the most powerful and widely used methods for the separation and quantification of organic compounds such as 4,4-Diethoxybutan-2-ol from complex matrices. The choice between GC and HPLC would depend on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Development of Standard Calibration Methods for GC and HPLC

The quantification of this compound using GC or HPLC would necessitate the development of robust standard calibration methods. This is a fundamental step in any quantitative analytical procedure to ensure the accuracy and reliability of the results. acs.orgacs.orgsandiego.gov The process involves preparing a series of standards with known concentrations of a pure reference standard of this compound. These standards are then analyzed by the chosen chromatographic method, and the instrumental response (e.g., peak area or peak height) is plotted against the corresponding concentration to generate a calibration curve.

For Gas Chromatography (GC) , direct analysis of this compound might be feasible if the compound is sufficiently volatile and thermally stable. A Flame Ionization Detector (FID) would be a suitable choice due to its excellent response to hydrocarbons. An internal standard, a compound with similar chemical properties to the analyte but well-separated chromatographically, would be added to all samples and standards to correct for variations in injection volume and instrument response. acs.orgacs.org

For High-Performance Liquid Chromatography (HPLC) , this compound lacks a strong chromophore, which would make detection by UV-Vis spectrophotometry challenging at low concentrations. oup.com Therefore, a Refractive Index Detector (RID) could be used, although it is less sensitive and can be prone to baseline drift. Alternatively, derivatization to introduce a UV-absorbing or fluorescent tag would be a more sensitive approach.

Hypothetical GC-FID Calibration Data for this compound

| Concentration (mg/L) | Peak Area (Arbitrary Units) |

|---|---|

| 10 | 15,234 |

| 25 | 38,123 |

| 50 | 75,987 |

| 100 | 151,543 |

| 250 | 378,987 |

| 500 | 755,432 |

Note: This table contains hypothetical data for illustrative purposes.

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. jfda-online.comlibretexts.orgslideshare.net For this compound, derivatization would be highly beneficial for both GC and HPLC analysis.